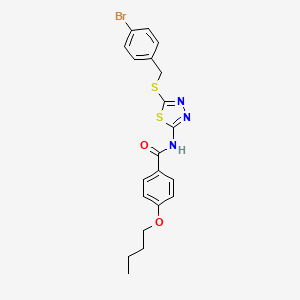
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-butoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-butoxybenzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Applications De Recherche Scientifique
Photodynamic Therapy Application
Compounds with structures related to N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-butoxybenzamide, such as zinc phthalocyanines substituted with benzothiazole and thiadiazole derivatives, show promising applications in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II photodynamic therapy mechanisms, indicating their potential as Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antioxidant Activities
A series of benzimidazole derivatives containing thiadiazole, among other heterocyclic rings, were synthesized and evaluated for their antimicrobial and antioxidant activities. These compounds demonstrated significant ABTS scavenging activities and DPPH scavenging activity, indicating their potential in developing treatments or preventive strategies against oxidative stress-related diseases (Menteşe, Ülker, & Kahveci, 2015).
Anticancer and DNA Protective Abilities
Novel Schiff bases derived from 1,3,4-thiadiazole compounds were synthesized and showed significant biological activities, including high DNA protective ability against oxidative mixtures and strong antimicrobial activity against specific bacteria. Notably, some compounds exhibited cytotoxicity against cancer cell lines, suggesting their potential use in chemotherapy (Gür et al., 2020).
Anticonvulsant Activity
Research on derivatives of 1,3,4-thiadiazole highlights their potential as anticonvulsants. One study focused on the development of quality control methods for a promising anticonvulsant derived from 1,3,4-thiadiazole, showing high activity in models of seizure compared to traditional drugs, indicating a positive outlook for these compounds in treating epilepsy (Sych et al., 2018).
Antitumor Activities
A series of 1,3,4-thiadiazole derivatives were synthesized and evaluated for their antitumor activities against several human tumor cell lines. Some compounds showed potent inhibitory effects, particularly through apoptosis induction in cancer cells, underscoring the therapeutic potential of these derivatives in oncology (Almasirad et al., 2016).
Antimicrobial Activity and Genotoxicity
Studies on 1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives, including those with bromobenzyl groups, revealed strong antimicrobial activity against both Gram-positive and Gram-negative bacteria. Additionally, genotoxicity assessments indicated low harmful effects, suggesting their safe use as antibiotics (Al-Smadi et al., 2019).
Mécanisme D'action
Mode of Action
Based on its structural similarity to other thiadiazole compounds, it may interact with its targets through covalent bonding or non-covalent interactions such as hydrogen bonding, van der waals forces, or π-π stacking .
Biochemical Pathways
Thiadiazole compounds are known to interfere with various biological processes, including cell signaling, enzyme activity, and gene expression .
Pharmacokinetics
Its metabolism and excretion pathways are currently unknown .
Result of Action
Thiadiazole compounds are known to have various biological effects, including anti-inflammatory, antimicrobial, and anticancer activities .
Propriétés
IUPAC Name |
N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-butoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O2S2/c1-2-3-12-26-17-10-6-15(7-11-17)18(25)22-19-23-24-20(28-19)27-13-14-4-8-16(21)9-5-14/h4-11H,2-3,12-13H2,1H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFFJDNXNQRBNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-butoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

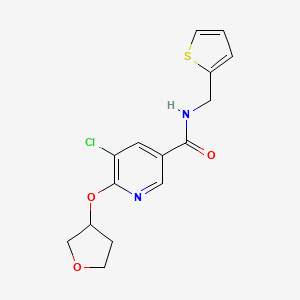
![N-(2-chloro-5-(trifluoromethyl)phenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2801892.png)
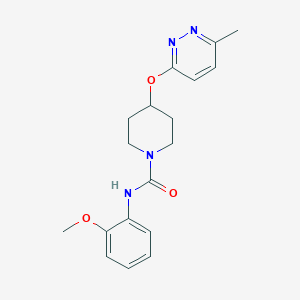
![N-(4-bromo-3-methylphenyl)-2-[6-(tert-butylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2801896.png)
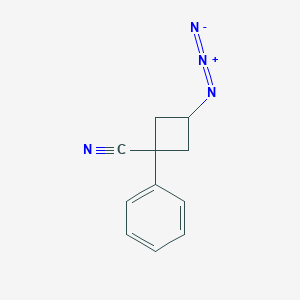
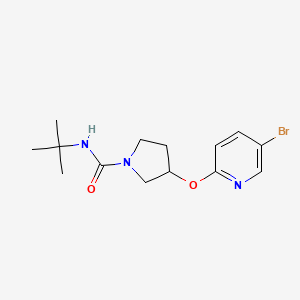

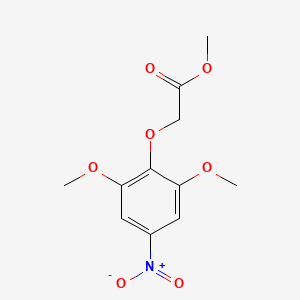
![3-[1-(3-Fluorobenzoyl)piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2801906.png)
![(4-[2-(Trifluoromethyl)phenyl]methyloxan-4-yl)methanamine](/img/structure/B2801907.png)
![5-phenyl-N-(3-(((tetrahydrofuran-2-yl)methyl)carbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2801908.png)
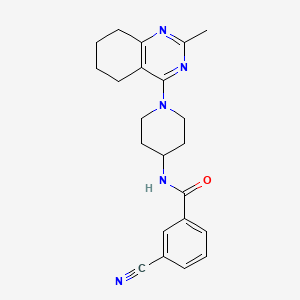
![N-(2-fluorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2801910.png)
